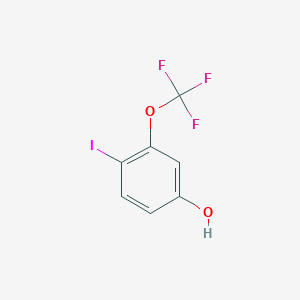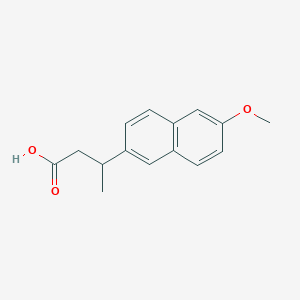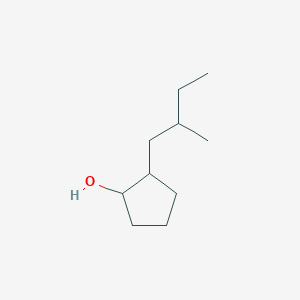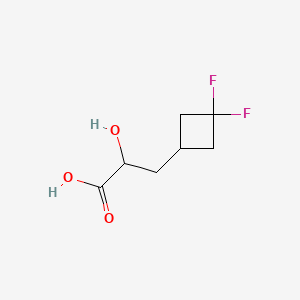![molecular formula C12H15FO2 B13531072 1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol CAS No. 1443306-87-3](/img/structure/B13531072.png)
1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C12H15FO2 It is a cyclopropyl derivative with a fluoro and methoxy substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 4-fluoro-2-methoxybenzaldehyde with a cyclopropyl Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alkanes
Substitution: Formation of substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The cyclopropyl group may contribute to the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-ol
- 1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol
- 1-[1-(4-Chloro-2-methoxyphenyl)cyclopropyl]ethan-1-ol
Uniqueness
1-[1-(4-Fluoro-2-methoxyphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which can significantly influence its chemical and biological properties. The combination of these substituents with the cyclopropyl group provides a distinct structural framework that can be leveraged for various applications.
Eigenschaften
CAS-Nummer |
1443306-87-3 |
|---|---|
Molekularformel |
C12H15FO2 |
Molekulargewicht |
210.24 g/mol |
IUPAC-Name |
1-[1-(4-fluoro-2-methoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15FO2/c1-8(14)12(5-6-12)10-4-3-9(13)7-11(10)15-2/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI-Schlüssel |
YSBCAGYIEPANPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1(CC1)C2=C(C=C(C=C2)F)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13531033.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)

![3-[3-Fluoro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13531048.png)

![4-Methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B13531050.png)

![5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B13531068.png)


